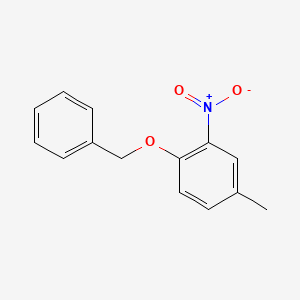

1-(Benzyloxy)-4-methyl-2-nitrobenzene

説明

1-(Benzyloxy)-4-methyl-2-nitrobenzene (CAS 100866-84-0) is an aromatic compound featuring a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 1, a methyl group (-CH₃) at position 4, and a nitro group (-NO₂) at position 2. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol .

特性

IUPAC Name |

4-methyl-2-nitro-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMZODGIHXHNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1-(benzyloxy)-4-methylbenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 1-(Benzyloxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, to introduce halogen atoms at the methyl position.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

Reduction: 1-(Benzyloxy)-4-methyl-2-aminobenzene.

Oxidation: 1-(Benzyloxy)-4-formyl-2-nitrobenzene.

Substitution: 1-(Benzyloxy)-4-halogenomethyl-2-nitrobenzene.

科学的研究の応用

Synthesis and Organic Chemistry

1-(Benzyloxy)-4-methyl-2-nitrobenzene serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it useful in the development of more complex molecules.

Key Synthetic Applications:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic aromatic substitution reactions, facilitating the introduction of various substituents on the aromatic ring. This property is particularly useful in synthesizing derivatives with specific biological activities .

- Cross-Coupling Reactions : It has been utilized in cross-coupling reactions, such as Suzuki and Heck reactions, to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research has shown that this compound can be a precursor for various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects.

Case Studies:

- Anticancer Agents : Studies have focused on modifying the nitro group to enhance the anticancer properties of the resulting compounds. For instance, derivatives of this compound have shown promising activity against certain cancer cell lines .

- Bromodomain Inhibitors : Recent research indicated that compounds derived from this compound could act as inhibitors for bromodomain proteins, which are implicated in various cancers and inflammatory diseases. These compounds were synthesized and evaluated for their enzymatic activity against the Brd4 bromodomain .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science.

Polymer Chemistry:

The compound can be used as a building block in the synthesis of polymers with specific properties. For example, it may be incorporated into polymer backbones to impart specific functionalities or enhance thermal stability .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitution and cross-coupling reactions |

| Medicinal Chemistry | Precursor for anticancer agents and bromodomain inhibitors |

| Material Science | Building block for polymers with enhanced properties |

作用機序

The mechanism of action of 1-(Benzyloxy)-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may facilitate the compound’s binding to specific enzymes or receptors, influencing its activity and selectivity.

類似化合物との比較

4-(Benzyloxy)-2-methyl-1-nitrobenzene (CAS 22424-58-4)

- Molecular Formula: C₁₄H₁₃NO₃

- Molecular Weight : 243.26 g/mol

- Key Differences: Substituent positions: Nitro group at position 1, methyl at position 2, and benzyloxy at position 4 (vs. nitro at 2, methyl at 4 in the target compound).

1-Benzyloxy-2-methyl-3-nitrobenzene (CAS 20876-37-3)

- Molecular Formula: C₁₄H₁₃NO₃

- Molecular Weight : 243.26 g/mol

- Key Differences :

- Nitro group at position 3, methyl at position 2, and benzyloxy at position 1.

- Altered substituent arrangement affects steric hindrance and resonance stabilization.

- Research Relevance: No specific applications noted, but positional changes could modify intermolecular interactions in crystal packing .

4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS 79035-13-5)

- Molecular Formula: C₁₃H₁₀ClNO₃

- Molecular Weight : 263.68 g/mol

- Key Differences :

- Chlorine substituent at position 1, benzyloxy at position 4, and nitro at position 2.

- Higher molecular weight due to chlorine.

- Research Relevance : Cited in medicinal chemistry studies, including work by Warpehoski et al. (1988) on antitumor agents, suggesting halogenation enhances bioactivity .

1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene (CAS 2234291-65-5)

1-Methoxy-4-(2-nitrovinyl)benzene (CAS 3179-10-0)

- Molecular Formula: C₉H₉NO₃

- Molecular Weight : 179.17 g/mol

- Key Differences: Methoxy group at position 1 and a nitrovinyl (-CH=CHNO₂) group at position 4. Conjugated nitrovinyl group may enhance UV absorption or redox activity.

- Research Relevance : Nitrovinyl groups are studied in materials science for optoelectronic applications .

Comparative Data Table

Key Research Findings and Implications

- Halogenation Effects : The addition of chlorine or bromine (e.g., 4-(Benzyloxy)-1-chloro-2-nitrobenzene) increases molecular weight and bioactivity, as seen in medicinal chemistry studies .

- Structural Characterization : Crystal structure analysis of 1-Benzyloxy-4-(2-nitroethenyl)benzene () highlights the role of nitro groups in stabilizing molecular packing via hydrogen bonding .

Q & A

Q. How can researchers optimize the synthesis of 1-(Benzyloxy)-4-methyl-2-nitrobenzene to improve yield and purity?

- Methodological Answer: The synthesis of this compound can be optimized by selecting appropriate coupling partners and catalysts. For example, Pd-catalyzed cross-electrophile coupling (e.g., Suzuki-Miyaura reactions) is effective for introducing substituents to the aromatic ring. In a related synthesis, 1-(Benzyloxy)-4-bromo-2-nitrobenzene was coupled with cyclopropylboronic acid using Pd(OAc)₂/XPhos as a catalyst system, achieving a 92% yield under microwave-assisted conditions (80°C, 1 hour) . Key parameters include:

- Catalyst loading : 5 mol% Pd(OAc)₂ with 10 mol% XPhos.

- Solvent : Toluene/water (4:1 v/v).

- Temperature control : Microwave heating reduces side reactions.

Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Strict adherence to safety protocols is essential due to the compound’s nitro and aromatic groups, which may pose toxicity and flammability risks.

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods or closed systems to avoid inhalation of dust or vapors .

- Waste disposal : Collect nitro-containing waste separately and treat with reducing agents (e.g., Fe/HCl) to neutralize nitro groups before disposal .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer: Comprehensive characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyloxy and nitro group positions) .

- LCMS : Monitor reaction progress and verify molecular ion peaks (e.g., [M+H]⁺ at m/z = 307.2 for brominated analogs) .

- X-ray crystallography : Resolve crystal structures to confirm regiochemistry, as demonstrated for structurally similar nitrovinylbenzene derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in this compound under different reaction conditions?

- Methodological Answer: Density Functional Theory (DFT) calculations can model the electronic effects of the nitro group. For example:

- Electrostatic potential maps identify electron-deficient regions, favoring nucleophilic attacks at the nitro-adjacent position .

- Transition state analysis predicts activation barriers for nitro reduction or displacement reactions. Comparative studies with analogs (e.g., 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene) suggest solvent polarity significantly impacts nitro group reactivity .

Q. What strategies resolve contradictions in reaction outcomes when using this compound as a precursor in cross-coupling reactions?

- Methodological Answer: Contradictions often arise from competing pathways (e.g., homocoupling vs. cross-coupling). Systematic optimization is required:

- Catalyst screening : Pd/XPhos outperforms Pd₂(dba)₃ in suppressing homocoupling .

- Additives : K₃PO₄ improves coupling efficiency by stabilizing intermediates .

- Substrate pre-activation : Pre-forming boronic esters minimizes side reactions .

Q. How does the steric and electronic environment of the benzyloxy group influence regioselectivity in subsequent functionalization reactions?

- Methodological Answer: The benzyloxy group acts as an electron-donating group, directing electrophilic substitution to the para position relative to the nitro group. Steric hindrance from the benzyl moiety can block reactions at the ortho position. For example:

Q. What are the challenges in scaling up the synthesis of this compound while maintaining reaction efficiency?

- Methodological Answer: Scale-up challenges include:

- Heat dissipation : Microwave-assisted reactions are difficult to scale; transition to conventional heating with efficient stirring .

- Catalyst recovery : Heterogeneous catalysts (e.g., Pd/C) reduce costs but may lower yields compared to homogeneous systems .

- Purification : Replace column chromatography with fractional crystallization for cost-effective large-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。